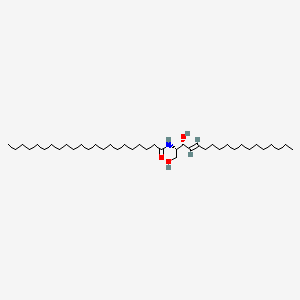

C22 Ceramide

Description

Properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQASGDXIEOIL-GLQCRSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H79NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27888-44-4 | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Gatekeeper of Very-Long-Chain Ceramides: An In-depth Technical Guide to Ceramide Synthase 2 (CerS2)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ceramide Synthase 2 (CerS2) is a critical enzyme in sphingolipid metabolism, primarily responsible for the synthesis of ceramides with very-long-chain (VLC) fatty acyl groups, specifically those containing 20 to 26 carbon atoms (C20-C26). Its catalytic activity, which involves the N-acylation of a sphingoid base, is fundamental to generating a specific subset of ceramides, including C22:0, that are integral to cellular structure and signaling. Dysregulation of CerS2 function is implicated in a range of pathologies, including metabolic disorders, liver disease, and cancer, making it a compelling target for therapeutic development. This guide provides a comprehensive overview of the biochemical function of CerS2, its regulatory mechanisms, its role in cellular homeostasis and disease, and detailed protocols for its study.

Biochemical Function and Specificity of CerS2

CerS2 is one of six mammalian ceramide synthase isoforms, each exhibiting distinct specificity for fatty acyl-CoA substrates, thereby contributing to the vast diversity of ceramide species within the cell.[1][2][3] CerS2 is an integral membrane protein located in the endoplasmic reticulum (ER).[4][5]

The primary function of CerS2 is to catalyze the transfer of a very-long-chain fatty acyl group from an acyl-CoA donor to a sphingoid base (e.g., sphinganine or sphingosine) to form dihydroceramide or ceramide, respectively.[6][7] This enzymatic reaction is a crucial step in both the de novo synthesis and the salvage pathways of ceramide production.[6][7]

Substrate Specificity: CerS2 demonstrates remarkable specificity for very-long-chain fatty acyl-CoAs.[8][9][10] It shows high activity with C22:0 (behenoyl-CoA) and C24:0 (lignoceroyl-CoA) and minimal to no activity with long-chain fatty acyl-CoAs like C16:0 or C18:0.[8][9][10] This specificity is conferred by a specific motif within the protein structure. The enzyme is considered the most ubiquitously expressed of all CerS isoforms, with high expression levels in the liver, kidney, and brain.[5][8][10]

Regulation of CerS2 Activity

The activity of CerS2 is tightly controlled through multiple mechanisms, ensuring balanced production of VLC ceramides.

-

Phosphorylation: CerS2 is phosphorylated at its C-terminal region, a post-translational modification that significantly increases its enzymatic activity.[11] This suggests that cellular signaling cascades can directly modulate the synthesis of VLC ceramides.

-

Allosteric Regulation: The bioactive sphingolipid, sphingosine-1-phosphate (S1P), can inhibit CerS2 activity through interaction with specific residues on the enzyme, revealing a feedback loop within the sphingolipid metabolic network.[5][8]

-

Protein-Protein Interactions: CerS2 activity can be modulated through dimerization with other CerS isoforms, such as CerS5 and CerS6.[12][13][14] This interaction appears to allosterically enhance CerS2 activity. Furthermore, CerS2 interacts with Fatty Acid Transport Protein 2 (FATP2), which is thought to increase the local availability of acyl-CoA substrates, thereby promoting ceramide synthesis.[15]

Cellular Roles and Pathophysiological Significance

CerS2 and its VLC ceramide products are essential for maintaining cellular and organismal homeostasis.

-

Myelination: CerS2 expression is elevated during active myelination, highlighting the importance of VLC sphingolipids for the proper formation and architecture of myelin sheaths that insulate nerve fibers.[5][6]

-

Cellular Stress Response: Disruption of CerS2 function leads to cellular stress. Downregulation of CerS2 has been shown to induce autophagy and activate the unfolded protein response (UPR), indicating a crucial role in maintaining ER homeostasis.[4][5]

-

Liver Homeostasis: CerS2 is the dominant ceramide synthase in the liver.[16] Mice lacking CerS2 (CerS2 null) develop severe liver pathologies, including hepatomegaly, steatohepatitis, impaired glycogen storage, and hepatocellular carcinoma.[3][17][18] These effects are linked to impaired beta-oxidation due to the disruption of the electron transport chain.[16][17]

-

Metabolic Disease: Alterations in the balance of ceramide species are strongly linked to metabolic dysfunction. CerS2 deficiency leads to a compensatory increase in C16-ceramides, which are associated with insulin resistance.[16][17] Consequently, CerS2 haploinsufficiency or knockout confers susceptibility to diet-induced hepatic steatosis and insulin resistance.[16][17] Genetic polymorphisms in the CERS2 gene that result in partial loss-of-function are associated with an increased risk of type 2 diabetes and worsened metabolic parameters in mouse models.[17][19][20]

Quantitative Data on CerS2 Function

Table 1: Acyl-CoA Substrate Specificity of Ceramide Synthase 2

| Fatty Acyl-CoA Chain Length | Relative CerS2 Activity | Reference(s) |

| C16:0 (Palmitoyl-CoA) | No activity | [8][9][10] |

| C18:0 (Stearoyl-CoA) | Very low activity | [8][9][10] |

| C20:0 (Arachidoyl-CoA) | Active | [8][9][10] |

| C22:0 (Behenoyl-CoA) | High activity | [21] |

| C24:0 (Lignoceroyl-CoA) | High activity | [21] |

| C24:1 (Nervonoyl-CoA) | High activity | [4] |

| C26:0 (Hexacosanoyl-CoA) | Active | [8][9][10] |

Table 2: Impact of CerS2 Manipulation on Ceramide Profiles

| Experimental Model | Key Findings on Ceramide Levels | Reference(s) |

| CerS2 Knockout (Null) Mice (Liver) | Drastic reduction (>90%) of C22-C24 ceramides and sphingomyelins. Significant compensatory increase in C16-ceramides. Total ceramide levels remain largely unchanged. | [1][3][22] |

| CerS2 siRNA Downregulation (Neuroblastoma cells) | ~50% reduction in VLC sphingomyelin. Significant (~3-fold) increase in long-chain (C14, C16) ceramides. No significant change in steady-state VLC ceramide levels. | [4] |

| Hepatocyte-specific Cers2 Silencing (ASO in mice) | Significant decrease in liver VLC ceramides (C24:0, C24:1). Significant increase in C16:0 ceramide. | [23] |

| CERS2 rs267738 Polymorphism Knock-in Mice (Homozygous) | 42% reduction in liver CerS2 activity. Compensatory increase in C16 sphingolipids in adipose tissue. | [17] |

Experimental Protocols

Ceramide Synthase 2 Activity Assay

This protocol is adapted from methods described for assaying CerS activity using a fluorescent sphingoid base substrate.[17][23][24]

Objective: To quantify the enzymatic activity of CerS2 in cell or tissue homogenates by measuring the formation of a fluorescently labeled C24:1-dihydroceramide.

Materials:

-

Cell or tissue homogenates (source of CerS2)

-

Reaction Buffer: 20 mM HEPES-KOH (pH 7.2), 25 mM KCl, 2 mM MgCl₂

-

Substrates:

-

NBD-sphinganine (fluorescent long-chain base analog)

-

Lignoceroyl-CoA (C24:1-CoA) or other very-long-chain acyl-CoA

-

-

Defatted Bovine Serum Albumin (BSA)

-

Reaction termination solution: Chloroform/Methanol (1:2, v/v)

-

TLC plates (Silica Gel 60)

-

TLC mobile phase: Chloroform/Methanol/Acetic Acid (90:9:1, v/v/v)

-

Fluorescence imaging system

Procedure:

-

Homogenate Preparation: Prepare cell or tissue homogenates in ice-cold Reaction Buffer containing protease inhibitors. Determine the total protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 50 µL:

-

40 µg of total protein from homogenate

-

15 µM NBD-sphinganine

-

50 µM C24:1-CoA

-

20 µM defatted BSA

-

Adjust volume to 50 µL with Reaction Buffer.

-

-

Incubation: Incubate the reaction mixture at 37°C for 25-60 minutes. The incubation time should be within the linear range of product formation.[24]

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding 150 µL of chloroform/methanol (1:2, v/v). Vortex thoroughly. Add 50 µL of chloroform and 50 µL of water to induce phase separation. Vortex again and centrifuge at high speed for 5 minutes.

-

TLC Separation: Carefully collect the lower organic phase. Dry the solvent under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v). Spot the extract onto a Silica Gel 60 TLC plate.

-

Chromatography: Develop the TLC plate in a chamber pre-equilibrated with the mobile phase until the solvent front is near the top.

-

Detection and Quantification: Air-dry the TLC plate. Visualize the fluorescent spots (substrate and product) using a fluorescence imager. The NBD-dihydroceramide product will migrate further than the NBD-sphinganine substrate. Quantify the fluorescence intensity of the product spot using densitometry software. Compare to a standard curve if absolute quantification is required.

Analysis of C22:0 and Other Ceramides by LC-MS/MS

This protocol provides a general workflow for the quantification of ceramide species from biological samples, based on established lipidomics methods.[25][26][27][28][29]

Objective: To extract, separate, and quantify different ceramide species, including C22:0 ceramide, from plasma or tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Tissue homogenizer or plasma samples

-

Internal Standards: Non-physiological odd-chain ceramides (e.g., C17:0-ceramide).

-

Lipid Extraction Solvents: Isopropanol, ethyl acetate, hexane, methyl-tert-butyl ether (MTBE), methanol, chloroform.

-

HPLC system with a reverse-phase C18 column.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with additives like ammonium formate and formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additives.

Procedure:

-

Sample Preparation and Internal Standard Spiking:

-

Tissue: Homogenize a known weight of tissue in cold PBS. To an aliquot of the homogenate, add a known amount of the internal standard mixture.

-

Plasma: To a known volume of plasma, add the internal standard mixture.

-

-

Lipid Extraction (Bligh & Dyer or MTBE method):

-

Add extraction solvents (e.g., methanol followed by MTBE) to the sample.

-

Vortex vigorously to ensure thorough mixing.

-

Induce phase separation by adding water.

-

Centrifuge to pellet debris and separate the aqueous and organic layers.

-

Carefully collect the upper organic layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the LC-MS/MS running buffer (e.g., a mixture of Mobile Phase A and B).

-

LC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Separate the lipid species using a gradient elution program, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of the more organic Mobile Phase B. This separates ceramides based on their acyl chain length and hydrophobicity. A typical run time is around 20-30 minutes.[26]

-

-

MS/MS Detection:

-

Analyze the column eluent using the mass spectrometer in positive ion ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. For each ceramide species and internal standard, set a specific precursor-to-product ion transition. The precursor ion corresponds to the [M+H]⁺ or [M+H-H₂O]⁺ of the ceramide, and the product ion typically corresponds to the sphingoid base backbone after collision-induced dissociation (e.g., m/z 264.2 for a d18:1 sphingosine base).

-

-

Data Analysis:

-

Integrate the peak areas for each ceramide species and the internal standards.

-

Calculate the ratio of the peak area of each endogenous ceramide to the peak area of its corresponding internal standard.

-

Quantify the concentration of each ceramide species by comparing these ratios to a standard curve generated using known amounts of synthetic ceramide standards.

-

Visualizations: Pathways and Workflows

Caption: De novo synthesis pathway of C22:0 ceramide, highlighting the central role of CerS2.

Caption: Key regulatory mechanisms controlling the enzymatic activity of Ceramide Synthase 2.

References

- 1. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide synthase 2 - Wikipedia [en.wikipedia.org]

- 6. Ceramide synthase 2 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. | Sigma-Aldrich [merckmillipore.com]

- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 11. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of Ceramide Synthase Activity via Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fatty acid transport protein 2 interacts with ceramide synthase 2 to promote ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 17. Characterizing a Common CERS2 Polymorphism in a Mouse Model of Metabolic Disease and in Subjects from the Utah CAD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inactivation of ceramide synthase 2 catalytic activity in mice affects transcription of genes involved in lipid metabolism and cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reduced circulating sphingolipids and CERS2 activity are linked to T2D risk and impaired insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 23. Silencing of ceramide synthase 2 in hepatocytes modulates plasma ceramide biomarkers predictive of cardiovascular death - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 26. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure of ceramides | Cyberlipid [cyberlipid.gerli.com]

- 28. accesson.kr [accesson.kr]

- 29. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

A Technical Guide to the Biological Functions of Very-Long-Chain Ceramides

Introduction

Ceramides, a class of sphingolipids, are fundamental components of cellular membranes and potent signaling molecules involved in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses.[1][2][3] They are composed of a sphingoid base N-acylated with a fatty acid, and their biological activity is critically dependent on the length of this acyl chain.[4][5] Very-long-chain ceramides (VLC-ceramides), typically containing acyl chains of 20 carbons or more (C20–C24), and ultra-long-chain ceramides (≥C26), represent a significant subset with distinct and often contrasting functions compared to their long-chain (C16-C18) counterparts.[1] The synthesis of these specific ceramide species is catalyzed by a family of six ceramide synthase (CerS) enzymes, with CerS2 and CerS3 being primarily responsible for the production of VLC-ceramides.[6] This guide provides an in-depth exploration of the biological functions of VLC-ceramides, their roles in signaling pathways and disease, and the experimental methodologies used for their study, tailored for researchers and drug development professionals.

Core Biological Functions of Very-Long-Chain Ceramides

The functions of VLC-ceramides are highly context-dependent, varying by tissue type, subcellular localization, and the relative balance with other lipid species.

Epidermal Barrier Integrity

VLC-ceramides are indispensable for maintaining the permeability barrier of the skin. The outermost layer of the epidermis, the stratum corneum (SC), is structured as a "brick and mortar" model, where corneocytes (bricks) are embedded in a lipid-rich extracellular matrix (mortar).[7] This matrix, composed of approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids, prevents water loss and protects against external insults.[8][9][10]

Very-long-chain (C24–C30) and ultra-long-chain ceramides are essential for forming the highly ordered and impermeable orthorhombic lipid phase within the SC.[7] A deficiency in these specific ceramides, often due to mutations in the CerS3 enzyme, leads to a dysfunctional skin barrier and is linked to skin disorders such as atopic dermatitis and psoriasis.[7][8] In fact, over 80% of the ceramides found in healthy human skin are of the ultra-long-chain variety.[7] Studies have shown that a reduction in total ceramide chain length is a characteristic feature in individuals with atopic dermatitis.[11]

Regulation of Cell Fate: Apoptosis and Proliferation

The acyl chain length of a ceramide molecule is a critical determinant of its role in cell survival and death. While long-chain ceramides (e.g., C16-ceramide) are often considered pro-apoptotic, VLC-ceramides can exhibit opposing effects.

-

Inhibition of Apoptosis: C16-ceramide can self-assemble into large, dynamic channels in the outer mitochondrial membrane, facilitating the release of pro-apoptotic proteins like cytochrome c.[12][13][14] VLC-ceramides have been shown to interfere with this process. By intercalating into these channels, they can have a destabilizing effect, reducing the potency of C16-ceramide-mediated mitochondrial permeabilization and thereby inhibiting the initiation of intrinsic apoptosis.[13][15]

-

Promotion of Proliferation: In contrast to the anti-proliferative effects of long-chain ceramides, VLC-ceramides have been linked to increased cell proliferation in certain cancers.[3] Overexpression of CerS2, which elevates C24:0 and C24:1 ceramides, was found to increase proliferation in human breast (MCF-7) and colon (HCT-116) cancer cells.[2] This suggests that a disequilibrium between very-long-chain and long-chain ceramides is a crucial factor in cancer progression.[2]

Metabolic Regulation and Disease

VLC-ceramides are increasingly recognized as key players in metabolic diseases, cardiovascular conditions, and neurodegeneration.

-

Insulin Resistance: Accumulating evidence links muscle VLC-ceramides to insulin resistance, independent of obesity.[16][17] In studies using Diversity Outbred mice, VLC-ceramides were highly associated with systemic insulin resistance, a connection further linked to cellular stress and mitochondrial dysfunction.[16][17] The ratio of long-chain to very-long-chain ceramides appears to be a key determinant in the development of metabolic diseases.[6]

-

Cardiovascular Disease: In cardiomyocytes, VLC-ceramides can be lipotoxic. Overexpression of CerS2 and the subsequent elevation of VLC-ceramides lead to mitochondrial dysfunction, oxidative stress, and cell death.[18] This pathway is implicated in diabetic cardiomyopathy.[18] Furthermore, doxorubicin, a chemotherapeutic agent known for its cardiotoxicity, has been shown to increase VLC-ceramide levels, contributing to its damaging side effects.[19] In humans, increased cardiac expression of CerS2 and accumulation of VLC-dihydroceramides are associated with arrhythmias and heart failure.[20]

-

Neurodegeneration: Sphingolipids are highly abundant in nervous tissue, and alterations in their composition are implicated in neurological diseases.[4] Elevated levels of various ceramide species, including C24, have been found in the brains of patients with Alzheimer's disease (AD).[21][22] However, the role of VLC-ceramides is nuanced. Some studies suggest a protective function, indicating that a lower plasma ratio of very-long-chain (C22-C24) to long-chain (C16) ceramides is associated with a higher risk of dementia and AD.[23][24] This suggests that maintaining a healthy balance of ceramide species is critical for neuronal health.

Signaling Pathways and Visualizations

The specific roles of VLC-ceramides are executed through their involvement in distinct cellular and metabolic pathways.

Ceramide Biosynthesis Pathways

Ceramides are generated through three primary pathways: the de novo synthesis pathway, the salvage pathway, and the breakdown of complex sphingolipids. The de novo pathway, originating in the endoplasmic reticulum, is the primary source for supplying all sphingolipid metabolic routes.[1][12][25] Ceramide synthases (CerS) are the key enzymes that determine the acyl-chain length of the resulting ceramide.

Caption: Overview of ceramide biosynthesis pathways, highlighting the central role of Ceramide Synthases (CerS).

VLC-Ceramides in Apoptotic Signaling

VLC-ceramides can modulate the mitochondrial pathway of apoptosis by counteracting the effects of pro-apoptotic long-chain ceramides.

Caption: Regulation of mitochondrial apoptosis by different ceramide species.

Proposed Pathway for VLC-Ceramide-Induced Insulin Resistance

In skeletal muscle, the accumulation of VLC-ceramides is linked to metabolic dysfunction that impairs the body's response to insulin.

Caption: Proposed mechanism of VLC-ceramide-mediated insulin resistance in muscle.

Quantitative Data Summary

The precise functions of VLC-ceramides are often dictated by the specific enzymes that produce them and their relative abundance in different physiological and pathological states.

Table 1: Ceramide Synthase (CerS) Isoform Specificity This table summarizes the fatty acyl-CoA specificity of the six mammalian CerS isoforms.

| Ceramide Synthase | Acyl-CoA Specificity | Primary Ceramide Products |

| CerS1 | C18 | C18:0-ceramide |

| CerS2 | C22-C24 | Very-long-chain ceramides |

| CerS3 | C26-C34 | Ultra-long-chain ceramides |

| CerS4 | C18-C20 | C18:0, C20:0-ceramides |

| CerS5 | C14-C16 | C16:0-ceramide |

| CerS6 | C14-C16 | C16:0-ceramide |

| (Data sourced from[2][6]) |

Table 2: Observed Changes in VLC-Ceramide Levels in Pathological Conditions This table highlights quantitative or qualitative changes in VLC-ceramides associated with various diseases.

| Condition | Tissue/Fluid | Observation | Associated Function/Outcome | Reference |

| Atopic Dermatitis / Psoriasis | Stratum Corneum | Decrease in long- and very-long-chain ceramides. | Impaired skin barrier function. | [7][8] |

| Breast/Colon Cancer | Tumor Tissue | Increased CerS2 activity; increased C24:0 and C24:1 ceramides. | Increased cell proliferation. | [2][3] |

| Insulin Resistance | Skeletal Muscle | Increased VLC-ceramides, independent of obesity. | Associated with mitochondrial dysfunction and cellular stress. | [16][17] |

| Doxorubicin Cardiotoxicity | Human Fibroblasts | Treatment with 0.7 µM Doxorubicin increased CerS2 and C24:0 ceramide levels. | Lipotoxicity, mitochondrial damage, fibrosis. | [19] |

| Heart Failure | Myocardial Biopsies | Correlation between VLC-dihydroceramide abundance and arrhythmias. | Increased CerS2 expression linked to cardiomyopathy signaling. | [20] |

| Alzheimer's Disease | Brain / Plasma | Elevated C24 ceramide in brain tissue; lower plasma ratio of VLC-ceramides (C24:0) to long-chain ceramides (C16:0). | Associated with increased disease risk and neurodegeneration. | [22][23] |

Key Experimental Protocols

Studying the specific functions of VLC-ceramides requires precise methodologies for their quantification and for manipulating their cellular levels.

Quantification of VLC-Ceramides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying individual ceramide species in complex biological samples.[26][27]

Experimental Workflow Diagram

Caption: Standard workflow for the quantification of ceramides using LC-MS/MS.

Detailed Methodology:

-

Sample Preparation & Lipid Extraction:

-

Homogenize tissue or cell pellets in a suitable buffer. For plasma, use a small volume (e.g., 10-50 µL).[28]

-

Spike the sample with a cocktail of deuterated ceramide internal standards (e.g., C17:0-ceramide or species like D7-Cer d18:1/24:0) to correct for extraction efficiency and instrument variability.[28]

-

Perform lipid extraction using a modified Bligh and Dyer or Folch method with a chloroform/methanol/water solvent system.[29][30]

-

Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., methanol or mobile phase).

-

-

Liquid Chromatography Separation:

-

Inject the reconstituted sample into an HPLC or UPLC system.

-

Employ a reverse-phase column (e.g., C8 or C18) to separate ceramide species based on their hydrophobicity (primarily determined by acyl chain length and saturation).[30]

-

Use a gradient elution with mobile phases typically consisting of an aqueous solvent with additives (e.g., formic acid, ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).[29][30]

-

-

Mass Spectrometry Detection:

-

Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[30]

-

Utilize Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the protonated ceramide molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion (often corresponding to the sphingoid base, e.g., m/z 264.3 for d18:1 sphingosine) in the third quadrupole.[31]

-

Optimize parameters such as capillary voltage, cone voltage, and collision energy for each ceramide species to maximize sensitivity.[29]

-

-

Data Analysis:

-

Integrate the chromatographic peaks for each ceramide species and its corresponding internal standard.

-

Calculate the concentration of each endogenous ceramide by comparing its peak area ratio to the internal standard against a standard curve of known concentrations.

-

Functional Analysis via CerS2 Overexpression

To specifically investigate the effects of elevated VLC-ceramides, cells can be genetically manipulated to overexpress the CerS2 enzyme.[2][19]

-

Vector Construction: Clone the coding sequence for human CerS2 into a mammalian expression vector. Often, an epitope tag (e.g., FLAG) is added to facilitate detection of the expressed protein (e.g., FLAG-CerS2).[19]

-

Transfection: Transfect the target cell line (e.g., human fibroblasts, HEK293, or specific cancer cell lines) with the CerS2 expression vector or an empty vector control using standard methods like lipid-based transfection or electroporation.

-

Verification: After 24-48 hours, verify overexpression of the CerS2 protein by Western blot using an antibody against the epitope tag or CerS2. Confirm the functional consequence by analyzing the cellular ceramide profile using LC-MS/MS, expecting a significant increase in C22-C24 ceramides.

-

Functional Assays: Perform downstream functional assays to assess the impact of VLC-ceramide accumulation. This can include:

-

Proliferation Assays: (e.g., BrdU incorporation, cell counting) to measure changes in cell growth.[2]

-

Metabolic Assays: (e.g., Seahorse analysis) to measure mitochondrial respiration and ATP production.[19]

-

Stress and Apoptosis Assays: Western blotting for stress markers or apoptosis regulators (e.g., caspases).

-

Very-long-chain ceramides are not merely structural lipids but are critical regulators of diverse biological processes, from maintaining skin integrity to dictating cell fate and metabolic homeostasis. Their functions are uniquely defined by their long acyl chains, which impart distinct biophysical properties and signaling capabilities. Research has clearly demonstrated that a disruption in the delicate balance between VLC-ceramides and their shorter-chain counterparts is a key feature in the pathogenesis of numerous diseases, including skin disorders, cancer, insulin resistance, and neurodegeneration. The continued development of advanced analytical techniques and targeted molecular tools will be essential for fully elucidating the complex roles of these enigmatic lipids and for leveraging this knowledge to design novel therapeutic strategies.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long chain ceramides and very long chain ceramides have opposite effects on human breast and colon cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of the ceramide acyl chain length in neurodegeneration: involvement of ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide Chain Length and Composition: Core Variables for Skin Barrier Function and Formulation Technology < RESEARCH PAPER < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]

- 8. The role of ceramides in the disruption of the cutaneous permeability barrier, a common manifestation of skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. fada.birzeit.edu [fada.birzeit.edu]

- 16. Muscle very long-chain ceramides associate with insulin resistance independently of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Lipotoxic very-long-chain ceramides cause mitochondrial dysfunction, oxidative stress, and cell death in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Ceramide Synthase 2 Promotes Cardiac Very-Long-Chain Dihydroceramide Accumulation and Is Linked to Arrhythmias and Heart Failure in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 22. researchgate.net [researchgate.net]

- 23. Circulating ceramide ratios and risk of vascular brain aging and dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ceramides Mediate Insulin-Induced Impairments in Cerebral Mitochondrial Bioenergetics in ApoE4 Mice | MDPI [mdpi.com]

- 25. Ceramide and Insulin Resistance: How Should the Issue Be Approached? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 27. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 30. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Pivotal Role of C22 Ceramide in Liver Homeostasis and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, are critical signaling molecules implicated in a myriad of cellular processes. The specific functions of ceramides are intricately linked to the length of their N-acyl chains, which are determined by a family of six ceramide synthases (CerS). In the liver, CerS2 is the most abundantly expressed isoform, responsible for the synthesis of very-long-chain ceramides, predominantly C22 and C24 ceramides. Emerging evidence from preclinical models, particularly from CerS2-null mice, has unveiled the indispensable role of C22 ceramide in maintaining liver homeostasis. This technical guide provides an in-depth exploration of the synthesis, regulation, and multifaceted functions of C22 ceramide in the liver. We will delve into its critical contributions to lipid metabolism, insulin signaling, cell proliferation, and apoptosis, and its implications in the pathophysiology of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma. This guide also presents key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in the field.

C22 Ceramide Synthesis and Regulation in the Liver

The synthesis of C22 ceramide is primarily catalyzed by Ceramide Synthase 2 (CerS2). This enzyme facilitates the acylation of a sphingoid base with a C22-CoA fatty acyl chain. The liver exhibits the highest expression of CerS2 among all tissues, underscoring the importance of very-long-chain ceramides in this organ.[1]

The ablation of CerS2 in mice leads to a dramatic shift in the hepatic ceramide profile. While C22-C24 ceramides are virtually absent, there is a compensatory increase in C16-ceramide levels.[2][3] This alteration in the ceramide landscape has profound consequences for liver physiology, leading to the development of severe hepatopathy, increased hepatocyte apoptosis and proliferation, and eventually, hepatocellular carcinoma in older mice.[4][5]

Quantitative Data on C22 Ceramide and Liver Homeostasis

The following tables summarize the key quantitative findings from studies on the role of C22 ceramide in the liver, primarily from research involving CerS2 null mice.

Table 1: Changes in Hepatic Sphingolipid Profile in CerS2 Null Mice

| Sphingolipid Species | Change in CerS2 Null Mice Liver Compared to Wild-Type | Reference |

| C22-C24 Ceramides | ~95% reduction in synthesis | [2] |

| C16-Ceramide | Significantly elevated | [2][3] |

| Total Ceramide | Unaltered | [2][3] |

| Sphinganine | Up to 50-fold elevation | [2][3] |

| C22-C24 Sphingomyelin | Significantly reduced | [2] |

| C22-C24 Hexosylceramides | Significantly reduced | [2] |

Table 2: Pathophysiological Changes in the Liver of CerS2 Null Mice

| Parameter | Observation in CerS2 Null Mice | Age of Onset | Reference |

| Hepatopathy | Severe, nonzonal | ~30 days | [4][5] |

| Hepatocyte Apoptosis | Increased rates | ~30 days | [4][5] |

| Hepatocyte Proliferation | Increased rates | ~30 days | [4][5] |

| Hepatocellular Anisocytosis | Extensive and pronounced | Older mice | [4][5] |

| Nodules of Regenerative Hyperplasia | Widespread formation | Older mice | [4][5] |

| Progressive Hepatomegaly | Present | From ~10 months | [4][5] |

| Noninvasive Hepatocellular Carcinoma | Present | From ~10 months | [4][5] |

Table 3: Alterations in Gene Expression in the Liver of CerS2 Null Mice

| Gene Category | Regulation in CerS2 Null Mice | Associated Functions | Reference |

| Cell Cycle Regulation | Up-regulated | Proliferation | [4][5] |

| Protein Transport | Up-regulated | Cellular logistics | [4][5] |

| Cell-Cell Interactions | Up-regulated | Tissue architecture | [4][5] |

| Apoptosis | Up-regulated | Programmed cell death | [4][5] |

| Lipid and Steroid Metabolism | Down-regulated | Metabolic homeostasis | [4][5] |

| Adipocyte Signaling | Down-regulated | Inter-organ communication | [4][5] |

| Amino Acid Metabolism | Down-regulated | Metabolic homeostasis | [4][5] |

| p21(WAF1/CIP1) | Highly elevated | Cell cycle inhibitor | [4][5] |

Signaling Pathways Involving C22 Ceramide in the Liver

The balance between very-long-chain ceramides (like C22) and long-chain ceramides (like C16) is crucial for maintaining normal cellular signaling in the liver. A shift towards higher levels of C16-ceramide, as seen in CerS2 null mice, is associated with detrimental effects.

Insulin Signaling Pathway

Very-long-chain ceramides (C22-C24) are considered to have protective functions in the liver, while C16-ceramides are deleterious.[6] An increase in C16-ceramide is linked to hepatic insulin resistance.[6] Ceramides can impair insulin signaling by inhibiting the phosphorylation and activation of Akt (also known as Protein Kinase B), a key mediator of insulin's effects.[7] This can occur through the activation of Protein Phosphatase 2A (PP2A) or Protein Kinase C zeta (PKCζ).[1][8]

Figure 1. C16-Ceramide impairs insulin signaling by inhibiting Akt activation.

Hepatocyte Apoptosis and Proliferation

The absence of C22-C24 ceramides and the subsequent rise in C16-ceramide in CerS2 null mice leads to increased rates of hepatocyte apoptosis.[4][5] This is followed by a compensatory increase in hepatocyte proliferation, creating a cycle of cell death and regeneration that can contribute to the development of liver cancer. The cyclin-dependent kinase inhibitor p21(WAF1/CIP1) is highly elevated in the livers of these mice, potentially through a p53-dependent mechanism, indicating a complex regulation of the cell cycle.[4][5]

Figure 2. Cycle of apoptosis and proliferation in CerS2 deficient liver.

Experimental Protocols

Quantification of C22 Ceramide in Liver Tissue by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of individual ceramide species.[9][10]

A. Lipid Extraction (Bligh and Dyer Method)

-

Homogenize 50-100 mg of frozen liver tissue in a mixture of chloroform:methanol (1:2, v/v).

-

Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v) to induce phase separation.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

B. LC-MS/MS Analysis

-

Resuspend the dried lipid extract in a suitable solvent, such as methanol.

-

Inject the sample into a liquid chromatography system equipped with a C18 reverse-phase column.

-

Separate the ceramides using a gradient elution with solvents such as water, methanol, and acetonitrile containing formic acid and ammonium formate.[11]

-

Introduce the eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to detect and quantify specific ceramide species. For C22:0 ceramide, the transition would be from the precursor ion [M+H]+ to a specific product ion (e.g., the sphingoid base fragment).

-

Quantify the amount of C22 ceramide by comparing its peak area to that of a known amount of an internal standard (e.g., C17:0 ceramide).

Figure 3. Workflow for C22 ceramide quantification by LC-MS/MS.

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from liver tissue using a commercial kit (e.g., TRIzol reagent or RNeasy Kit).

-

RNA Quality Control: Assess RNA integrity and concentration using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform real-time PCR using a thermocycler with a reaction mixture containing cDNA template, gene-specific primers (for genes of interest and a housekeeping gene like GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

-

Data Analysis: Determine the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.

Implications for Drug Development

The pivotal role of the C22/C16 ceramide ratio in liver health and disease presents novel therapeutic opportunities.

-

Targeting CerS2: Modulating the activity of CerS2 could be a strategy to restore the balance of very-long-chain and long-chain ceramides in the liver.

-

Inhibition of C16-Ceramide Synthesis: Developing inhibitors for CerS5 and CerS6, the primary synthesizers of C16-ceramide, could be beneficial in conditions associated with elevated C16-ceramide levels, such as insulin resistance and NAFLD.[6]

-

C22-Ceramide Supplementation: While challenging due to bioavailability, strategies to increase hepatic levels of C22-ceramide or its precursors could be explored for their protective effects.

Conclusion

C22 ceramide, synthesized by CerS2, is a cornerstone of liver homeostasis. Its absence triggers a cascade of detrimental events, including a shift in the ceramide profile, impaired insulin signaling, a chronic cycle of cell death and proliferation, and ultimately, the development of severe liver pathology. A thorough understanding of the molecular mechanisms governed by C22 ceramide and the consequences of its dysregulation is paramount for the development of novel diagnostics and therapeutics for a range of liver diseases. This guide provides a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of sphingolipid biology in the liver.

References

- 1. Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A critical role for ceramide synthase 2 in liver homeostasis: I. alterations in lipid metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 5. resource.aminer.org [resource.aminer.org]

- 6. Roles of Ceramides in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Ceramides in Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 8. ijbs.com [ijbs.com]

- 9. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A method for quantifying hepatic and intestinal ceramides on mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Sites of C22 Ceramide Synthesis: A Technical Guide to Subcellular Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The biological function of ceramides is intricately linked to the length of their N-acyl chain. Very-long-chain ceramides, particularly C22 ceramide, play distinct roles in cellular homeostasis and have been implicated in various pathological conditions. Understanding the precise subcellular sites of C22 ceramide synthesis is paramount for elucidating its physiological functions and for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the subcellular localization of C22 ceramide synthesis, detailing the key enzymatic players, their organellar distribution, and the experimental methodologies used to unravel these processes.

Core Concepts: The Enzymatic Machinery and Its Primary Residence

The synthesis of C22 ceramide is predominantly catalyzed by Ceramide Synthase 2 (CerS2) . This enzyme exhibits a high degree of specificity for very-long-chain fatty acyl-CoAs, particularly C22:0-CoA and C24:0-CoA.[1][2][3] The primary hub for the de novo synthesis of ceramides is the endoplasmic reticulum (ER) .[1][3] However, a growing body of evidence indicates that CerS2 activity is not confined exclusively to the ER, with significant presence and activity detected in the mitochondria-associated membranes (MAMs) and, to a lesser extent, within mitochondria themselves.[2][4][5]

Subcellular Distribution of CerS2 and C22 Ceramide Synthesis

| Subcellular Compartment | Evidence for CerS2 Presence and C22 Ceramide Synthesis | Quantitative Data Summary | Key Functions |

| Endoplasmic Reticulum (ER) | - The ER is the principal site of de novo sphingolipid biosynthesis.[1][3]- CerS activity is highly enriched in ER fractions.[1]- Western blot analysis shows a predominant localization of CerS2 in the ER.[4] | While direct percentage distribution is not consistently reported across literature, studies consistently show the highest concentration of CerS2 protein and activity in the ER compared to other organelles.[1][4] | - De novo synthesis of the bulk of cellular C22 ceramide.- Precursor for the synthesis of other complex sphingolipids. |

| Mitochondria-Associated Membranes (MAMs) | - CerS2 has been detected in purified MAM fractions by Western blot.[4]- The MAM is a crucial site for the transfer of lipids, including ceramides, between the ER and mitochondria.[6][7][8][9]- Some studies suggest that stress-induced ceramide synthesis is activated in the MAM.[4] | CerS2 levels in the MAM are lower than in the bulk ER.[4] The exact ratio varies depending on the cell type and physiological conditions. | - Facilitates the transfer of newly synthesized C22 ceramide from the ER to mitochondria.- Potential site for the regulation of ceramide signaling in response to cellular stress. |

| Mitochondria | - Ceramide synthase activity has been detected in purified mitochondrial fractions.[2][5]- CerS2 has been identified in purified mouse brain mitochondria.[2]- Both outer and inner mitochondrial membranes have been shown to possess ceramide synthase activity.[2][5] | The specific activity of ceramide synthase in mitochondria has been reported to be significant, though generally lower than in the ER.[2] | - Potential for localized C22 ceramide synthesis to directly influence mitochondrial processes.- C22 ceramide in mitochondria is implicated in the regulation of apoptosis and mitochondrial protein import.[2] |

| Golgi Apparatus | - The Golgi is not a primary site of ceramide synthesis.[1] | Not applicable. | - Receives ceramides from the ER for further processing and synthesis of complex sphingolipids like sphingomyelin and glucosylceramide. |

Visualizing the Landscape of C22 Ceramide Synthesis

To better understand the spatial organization and flow of C22 ceramide synthesis and its subsequent metabolic fate, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Caption: De novo synthesis of C22 ceramide and its subcellular trafficking.

References

- 1. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide and mitochondria in ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subcellular compartmentalization of ceramide metabolism: MAM (mitochondria-associated membrane) and/or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mitochondria-associated endoplasmic reticulum membranes and cardiac hypertrophy: Molecular mechanisms and therapeutic targets [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | Mitochondria-Associated Endoplasmic Reticulum Membranes in the Pathogenesis of Type 2 Diabetes Mellitus [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

The Biophysical Impact of C22 Ceramide on Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, are critical structural components of cellular membranes and potent signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation. The biophysical properties of ceramides are intrinsically linked to their acyl chain length, with very long-chain species such as C22 ceramide exhibiting unique effects on membrane structure and function. This technical guide provides a comprehensive overview of the impact of C22 ceramide on membrane biophysics, detailing its influence on lipid organization, fluidity, permeability, and phase behavior. We present a synthesis of current research, including quantitative data from key experimental methodologies, and detailed protocols for relevant assays. Furthermore, this guide visualizes the complex signaling pathways involving C22 ceramide, offering a valuable resource for researchers and professionals in the fields of membrane biophysics, cell biology, and drug development.

Introduction: The Significance of C22 Ceramide

Ceramides are composed of a sphingosine backbone N-acylated with a fatty acid. The length of this fatty acid chain dictates the ceramide's biophysical properties and its cellular functions. C22 ceramide, a very long-chain ceramide (VLC-Cer), is primarily synthesized by ceramide synthase 2 (CerS2) in the endoplasmic reticulum.[1] CerS2 is ubiquitously expressed, with high levels found in the liver, kidney, and brain, highlighting the importance of VLC-Ceramides in the normal functioning of these tissues.[2]

The presence of the long C22 acyl chain imparts distinct characteristics to this ceramide species, enabling it to significantly influence the biophysical environment of cellular membranes. These alterations in membrane properties are not merely structural; they have profound implications for cellular signaling, protein function, and overall cell fate. Understanding the specific impact of C22 ceramide is therefore crucial for elucidating its role in health and disease.

C22 Ceramide and Its Profound Influence on Membrane Biophysics

The incorporation of C22 ceramide into a lipid bilayer triggers a cascade of changes in the membrane's physical properties. These changes are primarily driven by the long, saturated acyl chain of C22 ceramide, which promotes strong van der Waals interactions with neighboring lipids.

Alteration of Membrane Fluidity and Order

C22 ceramide significantly decreases membrane fluidity and increases the order of the lipid acyl chains. This effect can be quantified using techniques such as fluorescence anisotropy, which measures the rotational mobility of a fluorescent probe embedded in the membrane. A higher anisotropy value indicates a more ordered and less fluid membrane.

Quantitative Data on Membrane Fluidity

| Lipid Composition | Ceramide Species | Ceramide Conc. (mol%) | Fluorescence Anisotropy (r) | Reference |

| POPC | C24:0 Ceramide | 10 | ~0.35 (at 25°C) | [3] |

| DOPC/SM/Chol | C16:0 Ceramide | - | 2.8 ± 0.8 μm²/s (diffusion constant) | [4] |

Note: Direct fluorescence anisotropy data for C22 ceramide is limited in the literature. Data for C24 ceramide, which is also synthesized by CerS2 and has similar properties, is provided as a close proxy.

Induction of Lipid Raft Reorganization

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. C22 ceramide has been shown to induce the coalescence of smaller lipid rafts into larger, more stable platforms.[5] This reorganization can facilitate the clustering of receptors and signaling proteins, thereby amplifying downstream cellular signals. Atomic force microscopy (AFM) is a powerful technique to visualize these changes in membrane topography at the nanoscale.

Quantitative Data on Lipid Raft Size

| Membrane Composition | Ceramide Species | Observation | Reference |

| SM/DOPC/Cholesterol | GM1 (in the presence of ceramides) | Formation of 40-100 nm microdomains | [6] |

| SM/DOPC/Cholesterol | C16:0 Ceramide | Enlargement of SM-rich domains | [5] |

Note: Quantitative data on the precise change in raft size induced by C22 ceramide is an active area of research. The provided data indicates the general effect of ceramides on raft organization.

Modulation of Membrane Permeability

An increase in ceramide levels, including VLC-Ceramides, has been linked to an increase in membrane permeability. This is particularly relevant in the context of apoptosis, where the release of mitochondrial intermembrane space proteins, such as cytochrome c, is a key event. It is hypothesized that ceramides can form channels or induce defects in the membrane, thereby facilitating the passage of these proteins.[7]

Influence on Membrane Phase Behavior

The incorporation of C22 ceramide can induce phase separation within the membrane, leading to the formation of ceramide-rich gel phases coexisting with the more fluid lipid domains. This phase behavior can be studied using differential scanning calorimetry (DSC), which measures the heat changes associated with lipid phase transitions. The presence of C22 ceramide typically broadens and shifts the main phase transition of phospholipids to higher temperatures, indicating a stabilization of the gel phase. Very long-chain ceramides like C24-ceramide have been observed to form distinct interdigitated gel phases and even induce the formation of tubule-like structures.[3]

Quantitative Data on Membrane Phase Transitions

| Lipid System | Ceramide Species | Effect on Main Transition Temperature (Tm) | Reference |

| DPPC | C16:0 Ceramide | Broadening and shift to higher temperatures | [8] |

| DEPE | Natural Ceramides | Decrease in lamellar-hexagonal phase transition temperature | [9] |

Note: The table provides examples of how ceramides, in general, affect the phase transition of common phospholipids.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biophysical impact of C22 ceramide on membranes.

Preparation of Ceramide-Containing Liposomes

The thin-film hydration method is a common technique for preparing liposomes with a defined lipid composition.

Protocol:

-

Lipid Mixture Preparation: Dissolve the desired lipids, including C22 ceramide, in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS) by vortexing or gentle swirling at a temperature above the main phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

-

Vesicle Sizing (Optional): To obtain unilamellar vesicles (LUVs) of a specific size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with defined pore sizes or sonication.[10]

Measurement of Membrane Fluidity by Fluorescence Anisotropy

Principle: This technique measures the rotational diffusion of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded in the lipid bilayer. The fluorescence anisotropy (r) is calculated from the polarized fluorescence intensities.

Protocol:

-

Probe Incorporation: Incubate the prepared liposomes or cells with the fluorescent probe (e.g., 1 µM DPH) for a sufficient time to allow its incorporation into the membranes.

-

Fluorescence Measurement: Measure the fluorescence intensities of the sample using a spectrofluorometer equipped with polarizers. Excite the sample with vertically polarized light and measure the emission intensity with the polarizer oriented both parallel (I_VV) and perpendicular (I_VH) to the excitation polarizer.

-

Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.[1][11]

Characterization of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the temperature and enthalpy of phase transitions.

Protocol:

-

Sample Preparation: Prepare a suspension of liposomes at a known lipid concentration in a suitable buffer.

-

DSC Measurement: Load the liposome suspension into a DSC sample pan and an equal volume of buffer into a reference pan. Seal the pans hermetically.

-

Thermal Scan: Equilibrate the sample at a starting temperature below the expected phase transition. Heat the sample at a controlled scan rate (e.g., 1°C/min) over the desired temperature range.

-

Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. The peak temperature represents the transition midpoint (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).[12][13]

Visualization of Membrane Topography by Atomic Force Microscopy (AFM)

Principle: AFM uses a sharp tip to scan the surface of a sample to generate a high-resolution topographical image. It can be used to visualize lipid domains and other membrane features in a near-native environment.

Protocol:

-

Supported Lipid Bilayer (SLB) Formation: Prepare a supported lipid bilayer on a flat substrate, such as mica, by vesicle fusion. Incubate the substrate with a solution of unilamellar vesicles containing C22 ceramide.

-

AFM Imaging: Image the SLB in a liquid environment using the AFM in either contact or tapping mode. The resulting images will reveal the topography of the membrane, including the presence and size of any lipid domains.[14][15]

Isolation of Lipid Rafts for Proteomic Analysis

Principle: Lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures. This property can be exploited to isolate them from other cellular membranes.

Protocol:

-

Cell Lysis: Lyse cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) on ice.

-

Sucrose Gradient Centrifugation: Mix the cell lysate with a concentrated sucrose solution and place it at the bottom of an ultracentrifuge tube. Overlay with a discontinuous sucrose gradient (e.g., 5-35%).

-

Ultracentrifugation: Centrifuge the gradient at high speed. Lipid rafts, due to their lower density, will float to the interface of the lower percentage sucrose layers.

-

Fraction Collection and Analysis: Collect fractions from the gradient and analyze them by Western blotting for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) to identify the raft-containing fractions. These fractions can then be subjected to proteomic analysis.[16][17]

C22 Ceramide in Cellular Signaling

The biophysical changes induced by C22 ceramide have significant consequences for cellular signaling pathways, particularly those involved in apoptosis. The synthesis of C22 ceramide by CerS2 is a key regulatory point in these processes.

CerS2 and the Intrinsic Apoptosis Pathway

Downregulation of CerS2 and the subsequent reduction in very long-chain ceramides can lead to the activation of the unfolded protein response (UPR) and autophagy, which are cellular stress responses.[14][18] Conversely, the generation of VLC-Ceramides can contribute to the initiation of apoptosis. One proposed mechanism involves the formation of ceramide channels in the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade.[19]

Experimental Workflow for Studying CerS2 Signaling

Investigating the role of CerS2 in a specific signaling pathway often involves a combination of molecular biology and biochemical techniques.

Conclusion and Future Directions

C22 ceramide is a potent modulator of membrane biophysics, exerting significant effects on membrane fluidity, lipid raft organization, permeability, and phase behavior. These biophysical alterations are fundamental to its role as a signaling molecule, particularly in the regulation of apoptosis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted roles of C22 ceramide.

Future research should focus on obtaining more precise quantitative data on the effects of C22 ceramide on membrane properties and elucidating the detailed molecular mechanisms by which it influences specific signaling pathways. A deeper understanding of the biophysical impact of C22 ceramide will undoubtedly open new avenues for therapeutic interventions targeting ceramide metabolism in a variety of diseases.

References

- 1. 2.8. Bilayer Characterization by DPH Fluorescence Anisotropy [bio-protocol.org]

- 2. Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy | Radiology Key [radiologykey.com]

- 3. Lipid domain formation and membrane shaping by C24-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide-Mediation of Diffusion in Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The size of lipid rafts: an atomic force microscopy study of ganglioside GM1 domains in sphingomyelin/DOPC/cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Membrane Fluidity–Fluorescence Anisotropy [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 14. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Regulation of C22 Ceramide Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2][3] The biological function of ceramides is intricately linked to the length of their N-acyl chain, with different chain lengths exhibiting distinct physiological and pathological roles.[4][5] This technical guide provides an in-depth exploration of the endogenous regulatory mechanisms governing the levels of C22 ceramide, a very-long-chain ceramide implicated in various cellular functions and disease states.

Core Regulatory Pathways

The cellular concentration of C22 ceramide is meticulously controlled through a balance of its synthesis and degradation. Three primary pathways contribute to the ceramide pool: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[2][6][7]

De Novo Synthesis

The de novo synthesis of ceramides commences in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][2][8] This is followed by a series of enzymatic reactions leading to the formation of dihydroceramide. The final and chain-length-specific step is the acylation of the sphingoid base by a family of six ceramide synthases (CerS).[1][5]

Ceramide Synthase 2 (CerS2) is the primary enzyme responsible for the synthesis of very-long-chain ceramides, including C22 and C24 ceramides.[1][6][9] Its expression and activity are critical determinants of cellular C22 ceramide levels.[1] Studies in CerS2 null mice have demonstrated a complete lack of ceramides with very long (C22-C24) acyl chains.[1]

Ceramide Synthase 4 (CerS4) also contributes to the synthesis of ceramides with C18-C22 fatty acids, although its expression levels are generally lower than other CerS enzymes.[1]

Sphingomyelin Hydrolysis

Ceramides can also be generated through the hydrolysis of sphingomyelin, a major component of cellular membranes. This reaction is catalyzed by sphingomyelinases (SMases), which are classified based on their optimal pH as acidic (aSMase) or neutral (nSMase).[6][10] This pathway allows for a rapid, localized increase in ceramide levels in response to various stimuli.

Salvage Pathway

The salvage pathway provides a mechanism for recycling sphingosine back into ceramide.[2][11] Sphingosine, generated from the degradation of complex sphingolipids, is re-acylated by ceramide synthases to form ceramide.[6][12] This pathway is crucial for maintaining ceramide homeostasis.

Regulation of C22 Ceramide Synthesis

The synthesis of C22 ceramide is tightly regulated at multiple levels, primarily through the modulation of CerS2 activity and expression.

Post-Translational Modification: Phosphorylation

Recent studies have revealed that the catalytic activity of CerS enzymes, including CerS2, is regulated by phosphorylation.[13] Dephosphorylation of endogenous ceramide synthases in mouse brain has been shown to severely reduce the activity towards C22:0/C24:0-CoAs.[13] Casein kinase 2 (CK2) has been identified as one of the kinases responsible for the phosphorylation of CerS2, and inhibition of CK2 leads to decreased C22 ceramide synthesis.[13]

Protein-Protein Interactions

The activity of ceramide synthases can be modulated by their interaction with other proteins. Acyl-CoA-binding protein (ACBP) has been shown to potently facilitate the synthesis of very-long-chain ceramides by interacting with CerS2 and CerS3, thereby increasing their activity.[14]

Signaling Pathways of C22 Ceramide

While the specific signaling roles of C22 ceramide are still under investigation, very-long-chain ceramides, in general, are known to be involved in processes such as cytokinesis and the maintenance of membrane fluidity.[13] They are considered to be anti-apoptotic, in contrast to the pro-apoptotic nature of long-chain ceramides like C16-ceramide.[13]

Quantitative Data on C22 Ceramide Regulation

The following table summarizes the quantitative effects of modulating key enzymes on C22 ceramide levels, as reported in the literature.

| Condition | Tissue/Cell Type | Fold Change in C22 Ceramide | Reference |

| CerS2 null mice | Liver | Undetectable | [1] |

| CerS2 null mice | Brain | Undetectable | [1] |

| Overexpression of WT HA-CERS4 | Cells | Increased | [13] |

| Overexpression of WT HA-CERS5/6 | Cells | Decreased | [13] |

| Dephosphorylation of endogenous CerS | Mouse Brain Homogenates | 88% decrease in activity towards C22:0-CoA | [13] |

| ACBP overexpression with CerS2 | HEK293T cells | >2-fold increase in CerS2 activity | [14] |

Experimental Protocols

Measurement of C22 Ceramide Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of specific ceramide species.[15][16][17][18]

Materials:

-

Biological sample (cells or tissue)

-

Internal standards (e.g., C17:0 ceramide)

-

Chloroform/Methanol (2:1, v/v)

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C8 reverse-phase HPLC column

Protocol:

-

Lipid Extraction: Homogenize the biological sample and extract lipids using the Bligh and Dyer method with chloroform/methanol. Spike the sample with a known amount of internal standard prior to extraction.

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen and resuspend in the initial mobile phase.

-

LC Separation: Inject the sample onto a C8 reverse-phase column. Use a gradient of mobile phases (e.g., water with formic acid and ammonium formate, and methanol/isopropanol with formic acid and ammonium formate) to separate the different ceramide species based on their hydrophobicity.[17]

-

MS/MS Detection: Introduce the column effluent into the mass spectrometer. Use electrospray ionization in the positive mode. Monitor the specific precursor-to-product ion transitions for C22 ceramide and the internal standard using Multiple Reaction Monitoring (MRM).

-

Quantification: Calculate the concentration of C22 ceramide by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Ceramide Synthase Activity Assay

This assay measures the activity of ceramide synthases by quantifying the formation of dihydroceramide from a sphingoid base and a fatty acyl-CoA.

Materials:

-

Cell or tissue homogenates

-

Reaction buffer (e.g., HEPES buffer, pH 7.4)

-

Sphinganine (or a fluorescently labeled analog like NBD-sphinganine)[15]

-

C22:0-CoA

-

Solvents for lipid extraction (e.g., chloroform/methanol)

-

TLC plate or LC-MS/MS system for product detection

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate with the reaction buffer containing sphinganine and C22:0-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform/methanol. Extract the lipids as described above.

-

Product Detection and Quantification:

-

TLC: Spot the lipid extract onto a TLC plate and develop the plate in an appropriate solvent system to separate the dihydroceramide product from the substrates. Visualize and quantify the product band using a fluorescence imager if a fluorescent substrate was used.[15]

-

LC-MS/MS: Analyze the lipid extract by LC-MS/MS to quantify the amount of C22-dihydroceramide formed.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of ceramide metabolism and C22 ceramide regulation.

Caption: Experimental workflow for C22 ceramide quantification by LC-MS/MS.

Caption: Experimental workflow for Ceramide Synthase (CerS) activity assay.

References

- 1. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 4. fada.birzeit.edu [fada.birzeit.edu]

- 5. Synthesis and degradation pathways, functions, and pathology of ceramides and epidermal acylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ceramide Synthases Expression and Role of Ceramide Synthase-2 in the Lung: Insight from Human Lung Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]